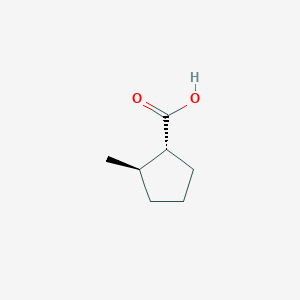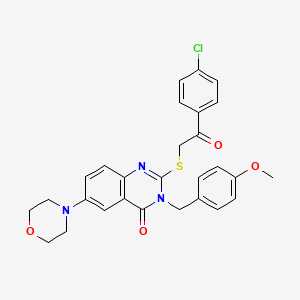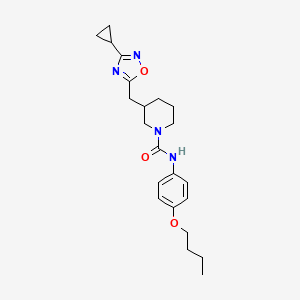
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate” is a chemical compound with the molecular formula C17H18O5S3 . It is a derivative of 1,3-dithiolane, a cyclic compound containing sulfur .
Synthesis Analysis
The synthesis of 1,3-dithiolane derivatives, such as “this compound”, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,3-dithiolane ring, which is a five-membered cyclic compound containing two sulfur atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .科学的研究の応用
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various derivatives closely related to 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate have shown promising applications in scientific research. For instance, the synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, which are structurally similar, have been explored for their moderate inhibitory activity against the fungus Candida albicans compared to clotrimazole as reference control. These compounds also exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus relative to imipenem as the standard drug, indicating potential applications in antimicrobial treatments (Ramadan, Rasheed, & El Ashry, 2019).
Structure-Activity Relationship and Anticancer Properties
The study of structure-activity relationships in related sulfonamide analogs has led to insights into chemical modifications that can improve pharmacological properties for the development as cancer therapeutics. For example, research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has shown strategies for modification to enhance their effectiveness as HIF-1 pathway inhibitors, antagonizing tumor growth in animal models of cancer. These findings are crucial for developing new cancer therapeutics, indicating the relevance of derivatives like this compound in scientific research aimed at cancer treatment (Mun et al., 2012).
Optical and Material Science Applications
The synthesis and characterization of extended π-conjugated organic materials based on similar sulfonate compounds have demonstrated significant potential in optical and material sciences. For instance, new extended π-conjugated chromophores synthesized for nonlinear optical analysis exhibit promising characteristics for various applications, including telecommunications and information processing. This research work underscores the importance of derivatives like this compound in the development of new materials with advanced optical properties (Antony et al., 2019).
Safety and Hazards
特性
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJHDUXKOKOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)


![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)



![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)
![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)